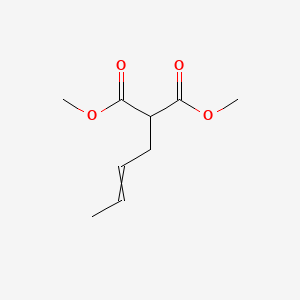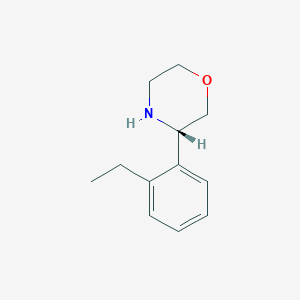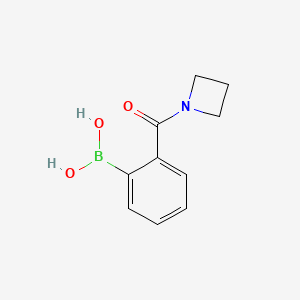
trans-3-(3-Furyl)acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(Furan-3-yl)acryloyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acryloyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Furan-3-yl)acryloyl chloride typically involves the reaction of furan derivatives with acryloyl chloride under specific conditions. One common method is the Friedel-Crafts acylation reaction, where furan reacts with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of (E)-3-(Furan-3-yl)acryloyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
(E)-3-(Furan-3-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the acryloyl chloride group can yield the corresponding alcohol.
Substitution: The chlorine atom in the acryloyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia, ethanol, or thiophenol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (E)-3-(Furan-3-yl)acrylic alcohol.
Substitution: Various substituted (E)-3-(Furan-3-yl)acryloyl derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(Furan-3-yl)acryloyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (E)-3-(Furan-3-yl)acryloyl chloride involves its reactivity with various nucleophiles and electrophiles. The acryloyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.
3-(Furan-2-yl)propanoic acid: A furan derivative with a propanoic acid group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at positions 2 and 5.
Uniqueness
(E)-3-(Furan-3-yl)acryloyl chloride is unique due to the presence of both a furan ring and an acryloyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.
属性
分子式 |
C7H5ClO2 |
|---|---|
分子量 |
156.56 g/mol |
IUPAC 名称 |
(E)-3-(furan-3-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |
InChI 键 |
LHRMPWNUXGPPNK-OWOJBTEDSA-N |
手性 SMILES |
C1=COC=C1/C=C/C(=O)Cl |
规范 SMILES |
C1=COC=C1C=CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742593.png)



![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)
![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
